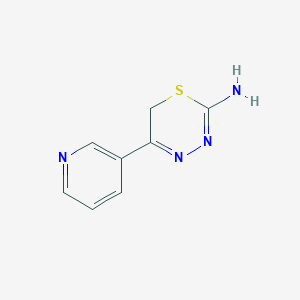

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine

Description

5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound featuring a thiadiazine core fused with a pyridine ring. Its structure combines a six-membered 1,3,4-thiadiazine ring (containing sulfur and nitrogen atoms) with a pyridin-3-yl substituent at position 5 and an amine group at position 2. The compound’s synthesis typically involves condensation reactions of α-halo ketones with thiosemicarbazides, followed by cyclization under controlled conditions .

Properties

IUPAC Name |

5-pyridin-3-yl-6H-1,3,4-thiadiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8-12-11-7(5-13-8)6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDFLSRVKXKNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C(S1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402306 | |

| Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139420-62-5 | |

| Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

This method involves the cyclocondensation of pyridine-3-carbohydrazide (1 ) with carbon disulfide (CS₂) under basic conditions to form a dithiocarbazate intermediate (2 ), followed by acid-catalyzed cyclization to yield the thiadiazine ring (3 ) (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, generating a dithiocarbazate salt, which undergoes intramolecular cyclization upon protonation.

Scheme 1

Pyridine-3-carbohydrazide + CS₂ → Dithiocarbazate intermediate → Acid-catalyzed cyclization → 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine

Optimization and Challenges

-

Key Reagents : Potassium hydroxide (KOH) or sodium hydride (NaH) as bases; hydrochloric acid (HCl) for cyclization.

-

Temperature : 0–5°C for dithiocarbazate formation; 90–100°C for cyclization.

Table 1: Representative Conditions for Cyclocondensation

| Parameter | Condition | Source |

|---|---|---|

| Base | KOH (1.5 eq) | |

| Solvent | Ethanol/Water (5:1) | |

| Cyclization Agent | HCl (conc.) | |

| Reaction Time | 4 h (formation); 2 h (cyclization) |

Challenges include moisture sensitivity of intermediates and competing side reactions, such as over-oxidation of sulfur atoms.

α-Halo Carbonyl Compound-Mediated Cyclization

Methodology

This approach leverages α-halo carbonyl compounds (e.g., phenacyl bromides, chloroacetone) to annulate the thiadiazine ring onto a pyridine scaffold. For instance, 3-aminopyridine (4 ) reacts with phenacyl bromide (5 ) in the presence of thiourea to form the thiadiazine core (6 ) via nucleophilic substitution and subsequent cyclization (Scheme 2).

Scheme 2

3-Aminopyridine + Phenacyl bromide + Thiourea → Thiadiazine intermediate → this compound

Experimental Insights

-

Catalysts : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance reaction efficiency by stabilizing transition states.

-

Solvent Systems : Dimethylformamide (DMF) or ethanol under reflux.

-

Yield : 50–65%, with regioselectivity influenced by electronic effects of substituents.

Table 2: Optimization of α-Halo-Mediated Synthesis

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Molar Ratio (4:5) | 1:1.2 | Reduces byproducts |

| Catalyst Loading | 5 mol% H₃PW₁₂O₄₀ | Improves rate by 40% |

Thiourea/Urea Fusion Reactions

Procedure and Mechanistic Pathway

Heating 3-aminopyridine derivatives with thiourea or urea at 180–190°C induces cyclodehydration, forming the thiadiazine ring. For example, fusion of 3-aminopyridine (4 ) with thiourea (7 ) generates an intermediate thioamide (8 ), which cyclizes to 3 (Scheme 3).

Scheme 3

3-Aminopyridine + Thiourea → Thioamide intermediate → Cyclization → this compound

Performance Metrics

-

Limitations : High temperatures may degrade heat-sensitive substrates.

Table 3: Fusion Reaction Parameters

Microwave-Assisted Synthesis

Advantages and Workflow

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. A representative protocol involves irradiating a mixture of 3-aminopyridine (4 ) and carbon disulfide (9 ) in pyridine at 150°C for 4 minutes, yielding 3 with minimal byproducts (Scheme 4).

Scheme 4

3-Aminopyridine + CS₂ + Pyridine → Microwave irradiation → this compound

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiadiazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazine derivatives, and various substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is its antimicrobial properties. Research has demonstrated that this compound exhibits significant activity against various bacterial and fungal strains. For instance, a study reported that derivatives of thiadiazine compounds showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications in the thiadiazine ring could enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. A review highlighted that thiadiazole and thiadiazine derivatives possess cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that certain derivatives can effectively inhibit tumor growth, suggesting a pathway for developing new anticancer agents based on this scaffold .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes linked to disease processes. For example, it has shown potential as a carbonic anhydrase inhibitor, which is significant in treating conditions like glaucoma and epilepsy. The inhibitory activity was evaluated through kinetic studies, revealing that specific substitutions on the pyridine ring can enhance enzyme affinity .

Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development as an antiviral agent. The specific pathways involved are still under investigation but indicate a promising area for future research .

Pesticidal Activity

Beyond medicinal uses, this compound has shown potential as a pesticide. Studies have indicated that compounds with similar structures exhibit insecticidal properties against agricultural pests. The mode of action typically involves disrupting neurotransmission in insects, leading to paralysis and death .

Herbicidal Properties

The herbicidal activity of thiadiazine derivatives has also been documented. Research indicates that these compounds can effectively inhibit the growth of specific weed species without adversely affecting crop plants when applied at appropriate concentrations . This selectivity makes them valuable in integrated pest management strategies.

Summary of Biological Activities

Synthesis and Characterization Data

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and thioketones or thiosemicarbazides. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several analogues of 6H-1,3,4-thiadiazin-2-amine derivatives have been synthesized and evaluated for biological activity. Key examples include:

Key Observations :

- Substituent Effects : The N-benzyl derivative (from ) exhibits strong DYRK1A inhibition due to hydrophobic interactions with the kinase’s ATP-binding pocket. In contrast, pyridin-3-ylmethyl substituents (3–13) show moderate synthetic yields, suggesting steric challenges during cyclization .

- Bioactivity : The benzimidazolone-substituted analogue (from ) demonstrates superior β-cell proliferation activity compared to pyridine-substituted variants, likely due to enhanced hydrogen bonding with cellular targets.

- Physicochemical Properties : Lipophilic groups (e.g., 4-CF₃-phenyl in 3–8) improve membrane permeability but reduce aqueous solubility, a critical trade-off for drug development .

Reactivity Comparison

- Ring Contraction Reactions : Unlike 6H-1,3,4-thiadiazin-2-amine derivatives, oxadiazole-containing analogues (e.g., 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones) undergo carbon dioxide elimination under acidic conditions, forming thiadiazoles . This reactivity is absent in pyridin-3-yl-substituted thiadiazin-amines, which instead form stable imidazo-thiadiazines when reacted with α-halo ketones (Equation 11 in ).

- Electrophilic Substitution : The pyridine ring in this compound directs electrophilic attacks to its nitrogen-rich regions, contrasting with benzimidazolone derivatives, where electrophiles target the carbonyl group .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s pyridin-3-yl group introduces steric hindrance during cyclization, leading to lower yields (e.g., 23–54% for analogues in ) compared to benzimidazolone derivatives (90% yield in ).

- Unresolved Questions : The exact binding mode of this compound with DYRK1A remains uncharacterized. Molecular docking studies are needed to clarify its interactions .

Biological Activity

5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound characterized by a thiadiazine ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure of this compound, which incorporates both nitrogen and sulfur atoms, contributes to its diverse biological activities.

- Molecular Formula : C₈H₈N₄S

- Molecular Weight : 192.241 g/mol

- CAS Number : 139420-62-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .

- Receptor Modulation : It may also interact with specific receptors, affecting signaling pathways critical for cancer cell growth and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have been tested against bacterial strains and fungi, demonstrating promising antibacterial and antifungal activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Tests : The compound has been evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity. Notably, it exhibited significant activity against leukemia and solid tumor cell lines .

| Cell Line | GI₅₀ (µM) | Activity |

|---|---|---|

| Leukemia RPMI-8226 | 2.15 | High |

| Colon Cancer HCC-2998 | 1.78 | Moderate |

| Non-Small Cell Lung Cancer EKVX | 1.91 | Moderate |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiadiazine and pyridine moieties can significantly alter the biological activity of the compound:

- Substituent Effects : Variations in substituents on the pyridine ring have been linked to enhanced enzyme inhibition and increased cytotoxicity against cancer cells .

Case Studies

- Study on Anticancer Effects : A recent study synthesized several derivatives of thiadiazole compounds related to this compound. These derivatives were tested for their ability to inhibit topoisomerase II and other critical enzymes involved in cancer cell proliferation. Results showed that certain derivatives could inhibit these enzymes effectively at micromolar concentrations .

- Antimicrobial Screening : Another research effort focused on synthesizing a series of thiadiazole derivatives and evaluating their antimicrobial properties against common pathogens. The findings suggested that specific substitutions on the thiadiazole ring could enhance antimicrobial efficacy significantly .

Q & A

Basic: What are the established synthetic routes for 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated sulfuric acid), followed by cyclization (Scheme 26 in ). Alternative routes include coupling pyridine derivatives with thiadiazine precursors using palladium catalysts (e.g., Pd(PPh₃)₄) under reflux in mixed solvents like DME:H₂O ().

Example Reaction Conditions:

| Reagent/Condition | Method Source |

|---|---|

| H₂SO₄, KSCN, 90°C, 2h | Cyclocondensation |

| Pd(PPh₃)₄, DME:H₂O, 150°C, 1h | Cross-coupling |

Advanced: How can reaction parameters be optimized to improve yield and purity in thiadiazin-2-amine synthesis?

Answer:

Optimization requires systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) using factorial design ( ). For example, a 2³ factorial design can evaluate interactions between temperature (90–150°C), solvent polarity (DMF vs. DME:H₂O), and catalyst concentration (5–10 mol%). Computational tools like quantum chemical reaction path searches () can predict optimal conditions, reducing trial-and-error experimentation.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm pyridine and thiadiazine ring connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm).

- IR Spectroscopy : Identification of amine (-NH₂) stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) for molecular weight validation ().

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Answer:

Contradictions arise from solvent effects, tautomerism, or polymorphism. Strategies include:

- Cross-validation : Use multiple techniques (e.g., X-ray crystallography with NMR) to confirm bond angles and proton environments .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values ().

- Dynamic NMR : Resolve tautomeric equilibria by analyzing temperature-dependent spectra .

Basic: What biological activities have been reported for thiadiazin-2-amine derivatives?

Answer:

Thiadiazin-2-amine derivatives exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption.

- Anticancer Potential : Inhibition of topoisomerase II (IC₅₀: ~10 µM) ().

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive thiadiazin-2-amine analogs?

Answer:

SAR strategies include:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the pyridinyl position to enhance binding to hydrophobic enzyme pockets.

- Scaffold Hybridization : Fuse with indole or benzimidazole moieties to improve pharmacokinetic properties ( ).

Example SAR Table:

| Substituent (Position) | Activity Trend (IC₅₀) | Mechanism Insight |

|---|---|---|

| -Cl (Pyridinyl C-5) | IC₅₀ ↓ 40% | Enhanced enzyme inhibition |

| -OCH₃ (Thiadiazine C-2) | IC₅₀ ↑ 20% | Reduced cell permeability |

Advanced: What computational methods are effective for predicting reaction pathways in thiadiazin-2-amine synthesis?

Answer:

- Reaction Path Search Algorithms : Use quantum chemical software (e.g., GRRM) to map intermediates and transition states ().

- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal solvents/catalysts ( ).

Basic: How are purity and stability assessed for this compound?

Answer:

- HPLC : Purity >95% with C18 columns (acetonitrile:H₂O mobile phase).

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS ().

Advanced: What experimental and theoretical approaches address low yields in multi-step syntheses?

Answer:

- In Situ Monitoring : Use real-time FTIR to identify kinetic bottlenecks.

- Microfluidic Reactors : Improve heat/mass transfer in exothermic steps ( ).

- Theoretical Frameworks : Apply transition state theory to modify activation energies ().

Basic: What safety protocols are recommended for handling thiadiazin-2-amine derivatives?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods due to potential amine volatility ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.